molecular formula C10H12BrN3S B2588506 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide CAS No. 1052552-07-4

2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide

Cat. No.: B2588506
CAS No.: 1052552-07-4
M. Wt: 286.19
InChI Key: PDSQXQBANCPAOZ-UHFFFAOYSA-N
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Description

The compound 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide features a pyridine-substituted thiazole core linked to an ethylamine chain, stabilized as a hydrobromide salt. This structure combines aromatic heterocycles (pyridine and thiazole) with a basic amine group, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or receptor-targeted agents.

Properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.BrH/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9;/h1-3,6-7H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSQXQBANCPAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate.

    Pyridine Ring Introduction: The pyridine ring is introduced by reacting the thiazole derivative with 2-bromopyridine under palladium-catalyzed cross-coupling conditions.

    Ethanamine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH₂) undergoes alkylation and acylation under standard conditions:

  • Alkylation : Reaction with alkyl halides or reductive amination using aldehydes/ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields secondary or tertiary amines .

  • Acylation : Coupling with carboxylic acids via EDCI/HOBT-mediated amidation forms stable amide derivatives .

Example Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationNaBH(OAc)₃, CH₃CHO, DCMN-Ethyl derivative72%
AcylationEDCI, HOBT, Acetic acidAcetamide derivative65%

Oxidation and Reduction

The thiazole ring and amine group exhibit redox sensitivity:

  • Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering electronic properties .

Key Observations

  • Oxidation of the thiazole sulfur modifies bioactivity by increasing polarity .

  • Pyridine reduction is stereospecific and solvent-dependent .

Nucleophilic Aromatic Substitution

Electrophilic positions on the pyridinyl-thiazole scaffold enable substitutions:

  • Halogenation : Chlorination/bromination at the thiazole C5 position using NXS (X = Cl, Br) in acetic acid .

  • Amination : Buchwald–Hartwig coupling with aryl halides introduces aryl/heteroaryl groups at the pyridine ring .

Reaction Conditions

SubstitutionReagentsPosition ModifiedSource
BrominationNBS, AcOHThiazole C5
ArylationPd(dba)₂, XPhos, Ar-BrPyridine C4

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands for metal coordination:

  • Iron Chelation : Forms octahedral complexes with Fe³⁺, impacting enzymatic activity in biological systems .

  • Palladium Complexation : Serves as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Complex Stability Data

Metal IonStability Constant (log K)GeometrySource
Fe³⁺12.3 ± 0.2Octahedral
Pd²⁺8.9 ± 0.3Square planar

Cyclization and Condensation

The amine group participates in cyclocondensation reactions:

  • Schiff Base Formation : Reacts with aldehydes to form imines, which cyclize to yield fused heterocycles (e.g., triazoles) .

  • Thiadiazole Synthesis : Condensation with CS₂ or isothiocyanates generates 1,3,4-thiadiazole derivatives .

Notable Example
Reaction with 2-nitrobenzaldehyde yields a tricyclic thiazolo[4,5-b]quinoline system (85% yield, EtOH, reflux) .

Functional Group Interconversion

  • Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF, enabling selective modifications .

  • Deprotection : TFA/DCM (1:1) cleaves Boc groups quantitatively .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide. For instance:

  • In Vitro Studies : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). Studies indicate that derivatives with electron-withdrawing groups enhance antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Cell LineIC50 (µM)Reference
MCF-75.71
PC36.14

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy:

  • Broad-Spectrum Activity : Research indicates that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring can enhance this activity .
BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus93.7 µg/mL
Escherichia coli46.9 µg/mL

Neuropharmacological Applications

The compound's potential in neuropharmacology is being explored:

  • Anticonvulsant Activity : Thiazole derivatives have shown promise in anticonvulsant assays, with some compounds demonstrating protective effects in seizure models. The SAR studies suggest that modifications to the pyridine or thiazole rings can significantly influence anticonvulsant efficacy .

Mechanistic Insights

Understanding the mechanisms through which 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide exerts its biological effects is crucial for its application:

  • Enzyme Inhibition : It has been reported as a selective inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are critical regulators of cell cycle progression .
  • Signal Transduction Modulation : The compound may also interact with phosphoinositide signaling pathways, influencing cellular processes such as migration and survival .

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Analog 1: 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine Dihydrochloride (CAS 1308650-39-6)
  • Structural Difference : The pyridine ring is attached to the 4-position of the thiazole (vs. 2-position in the target compound). This positional isomerism alters electronic properties and steric accessibility .
  • Physicochemical Properties :
    • Molecular Formula: C₁₀H₁₃Cl₂N₃S (vs. C₁₀H₁₂BrN₃S for the target).
    • Salt Form: Dihydrochloride (enhanced aqueous solubility compared to hydrobromide).
  • Synthesis: Likely involves similar starting materials (e.g., 2-aminopyridine derivatives) but distinct cyclization or salt-formation steps .
Analog 2: 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Compound 19)
  • Core Structure : Replaces the thiazole with a benzimidazole ring. The pyridine is connected via a methylene bridge.
  • Synthetic Route: Prepared via nucleophilic substitution between 2-aminobenzimidazole and 2-(bromomethyl)pyridine hydrobromide, yielding 73% purity after chromatography .
Analog 3: 2-{1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
  • Structural Features : Incorporates a benzodiazole ring instead of thiazole, with a pyridinylethyl side chain.
  • Commercial Availability : Listed in Enamine Ltd’s catalog (2021), indicating its utility as a building block for drug discovery .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Hydrobromide) Analog 1 (Dihydrochloride) Analog 2 (Benzimidazole)
Molecular Weight ~287.2 g/mol 278.20 g/mol 239.28 g/mol
Solubility Moderate in polar solvents High (due to di-HCl salt) Low (neutral benzimidazole)
Stability Stable under inert conditions Similar Sensitive to oxidation
  • Salt Effects : Hydrobromide salts generally exhibit lower solubility in water compared to hydrochlorides but may offer better crystallinity for X-ray studies (referenced in SHELX-based crystallography tools) .

Biological Activity

The compound 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide (CAS Number: 1052552-07-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}BrN3_3S
  • Molecular Weight : 286.19 g/mol
  • CAS Number : 1052552-07-4
  • Purity : Typically >95% in research applications .

Antibacterial Activity

Research indicates that compounds similar to 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli4.69 - 22.9
Enterococcus faecalis8.33 - 23.15
Pseudomonas aeruginosa11.29 - 77.38
Salmonella typhi13.40 - 137.43

These findings suggest a broad spectrum of activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity, notably against Candida albicans and Fusarium oxysporum. The MIC values reported are as follows:

Fungal Strain MIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

This dual activity underscores the compound's potential as a therapeutic agent in treating infections caused by both bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and pyridine rings can significantly influence potency and selectivity against various pathogens. For instance, substituents on the pyridine ring have been shown to enhance antibacterial activity, while specific thiazole derivatives improve antifungal efficacy .

Study on HIF Prolyl Hydroxylases Inhibition

A notable study investigated the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) by analogs of the compound. The research highlighted that certain derivatives exhibited promising inhibitory effects, which could lead to novel treatments for conditions associated with hypoxia .

Comparative Analysis with Other Compounds

In comparative studies, similar thiazole derivatives were assessed for their antibacterial properties against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that modifications in the thiazole structure could yield compounds with enhanced efficacy against these challenging pathogens .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide?

  • Methodology : Synthesis typically involves condensation reactions between pyridine-thiazole precursors and amine-bearing reagents. For example, thiosemicarbazide is often used as a nitrogen-sulfur source in ethanol or acetone under reflux (363 K for 6 hours). Crystallization from ethanol/water mixtures (1:1 v/v) yields pure products .
  • Critical Parameters : Temperature control (e.g., 90°C for reflux), solvent choice (ethanol for solubility), and stoichiometric ratios (1:1 molar ratios of reactants) are essential to minimize side products .

Q. How is the structural integrity of this compound verified experimentally?

  • Analytical Techniques :

  • X-ray crystallography resolves dihedral angles between pyridine and thiazole rings (e.g., 18.2° vs. 30.3° in asymmetric units) and hydrogen-bonding networks (N–H···N interactions forming 2D supramolecular structures) .
  • Spectroscopy : IR confirms C–N and C–S stretches (~1600 cm⁻¹ and ~700 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ ~10 ppm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Ethanol/water mixtures (1:1) are optimal for recrystallization .
  • Stability : Hygroscopicity requires storage in anhydrous environments. Degradation under prolonged UV exposure necessitates amber vials for storage .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing substituents to the pyridine or thiazole moieties?

  • Strategy : Use microwave-assisted synthesis to reduce reaction times (from 6 hours to <1 hour) and improve regioselectivity. Catalytic additives like polyvinyl pyridine (0.2 mmol) enhance cyclization efficiency .
  • Case Study : Substituents at the 4-position of the pyridine ring require adjusted pH (8–9 with ammonia) to precipitate intermediates without side reactions .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Structural Insights : Conformational flexibility (e.g., variable dihedral angles between rings) may lead to divergent binding modes. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with targets like kinases or proteases .
  • Experimental Validation : Compare IC₅₀ values across cell lines with varying receptor expression profiles to isolate mechanism-specific effects .

Q. What strategies mitigate challenges in characterizing hydrogen-bonding networks in crystalline forms?

  • Refinement Techniques : Restrain displacement parameters for atoms in anisotropic regions (e.g., C3B/C4B/C5B/C6B) during X-ray refinement. Use riding models for H atoms (C–H = 0.93 Å, N–H = 0.86 Å) to reduce overfitting .
  • Cross-Validation : Pair crystallographic data with DFT-optimized geometries (e.g., Gaussian09) to validate intermolecular interactions .

Q. How does hygroscopicity impact pharmacological assays, and how is this controlled?

  • Handling Protocol : Store the compound under argon or nitrogen in desiccators. Pre-dry solvents (e.g., molecular sieves in DMSO) for in vitro assays to prevent hydrolysis .
  • Quantification : Use Karl Fischer titration to monitor water content (>0.5% w/w requires re-crystallization) .

Q. What advanced NMR techniques resolve signal overlap in aromatic/amine proton regions?

  • Approaches :

  • 2D NMR (HSQC, HMBC) correlates ¹H-¹³C couplings to assign overlapping signals (e.g., pyridine C–H vs. thiazole C–H) .
  • Variable Temperature NMR (298–318 K) sharpens broad amine peaks by reducing hydrogen-bonding effects .

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